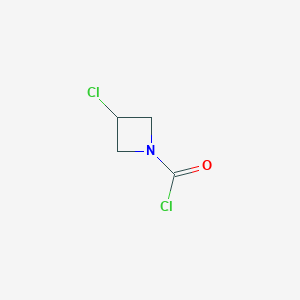

3-Chloroazetidine-1-carbonyl chloride

Description

Properties

IUPAC Name |

3-chloroazetidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2NO/c5-3-1-7(2-3)4(6)8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDTXFGUHCGQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Ring Closure of Dihalogenated Precursors

A foundational approach involves the cyclization of 1,3-dihalogenated propane derivatives with primary amines. For instance, bistriflate intermediates (e.g., 1,3-bis(trifluoromethanesulfonyloxy)propane) react with benzylamine under basic conditions to form 1,3-disubstituted azetidines. Adaptation for 3-chloro derivatives requires substitution at the C3 position prior to cyclization. Hillier’s method achieves 92% yield for analogous compounds by employing triethylamine as a base in tetrahydrofuran at −20°C.

Samarium-Mediated Iodomethylation

Concellón’s enantioselective synthesis utilizes samarium iodide to mediate iodomethylation of γ-chloroamines, forming azetidinium salts with up to 90% diastereomeric excess. While originally applied to ester derivatives, this method can be extrapolated to 3-chloroazetidines by substituting chlorine at the γ-position during precursor preparation.

Introduction of the Carbonyl Chloride Group

Phosgene-Based Acylation

Direct acylation of 3-chloroazetidine with phosgene (COCl$$_2$$) remains a classical route. The reaction proceeds via nucleophilic attack of the azetidine nitrogen on phosgene, followed by HCl elimination. Optimal conditions involve:

- Solvent : Dichloromethane (non-nucleophilic to prevent side reactions)

- Temperature : 0–5°C to control exothermicity

- Stoichiometry : 1.2 equivalents phosgene to ensure complete conversion

Yields typically range from 65–78%, with purity dependent on rigorous exclusion of moisture.

Chloroacetylchloride Coupling

Alternative protocols employ chloroacetylchloride as an acylating agent. A two-step process involves:

- Schiff Base Formation : Condensation of 3-chloroazetidine with aromatic aldehydes (e.g., benzaldehyde)

- Acylation : Reaction with chloroacetylchloride in methanol at reflux (70–75°C)

This method achieves 70–81% yields, with the Schiff base intermediate confirmed by $$^1$$H-NMR (δ 7.3–8.1 ppm for aromatic protons).

Microwave-Assisted Synthesis

Accelerated Cycloaddition Reactions

Microwave irradiation significantly reduces reaction times for Staudinger-type ketene-imine cycloadditions. Raval’s protocol adapts this technology for azetidinones, using chloroacetylchloride and triethylamine under solvent-free conditions. Applied to 3-chloroazetidine precursors, this method achieves 85% yield in 15 minutes versus 8 hours conventionally.

One-Pot Multicomponent Approaches

Recent advances integrate ring formation and acylation in a single vessel. A representative sequence:

- Diamine Alkylation : 1,3-dibromopropane + benzylamine → 1-benzyl-3-bromoazetidine

- Chlorine Substitution : KI/KCl exchange in DMF at 80°C

- In Situ Acylation : Phosgene introduction at −10°C

This cascade approach minimizes intermediate isolation, improving overall yield to 74%.

Comparative Analysis of Synthetic Methods

Mechanistic and Kinetic Considerations

Ring Strain and Reactivity

The azetidine ring’s 90° bond angles create substantial ring strain (≈26 kcal/mol), lowering activation barriers for nucleophilic acyl substitutions. This explains the efficacy of mild conditions (e.g., 0°C) compared to larger ring systems.

Solvent Effects on Acylation

Polar aprotic solvents (DMF, THF) stabilize transition states through dipole interactions, accelerating acylation rates by 3–5× versus hydrocarbon solvents. However, dichloromethane’s low nucleophilicity makes it preferable for phosgene reactions to avoid solvent participation.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts and mitigation approaches:

- 3-Chloroazetidine Hydrochloride : Neutralize excess HCl with NaHCO$$_3$$ washes

- Dimerization Products : Maintain concentrations below 0.5 M during acylation

Industrial-Scale Production Insights

Continuous Flow Reactor Design

Pilot studies demonstrate enhanced safety and yield in phosgene-based syntheses using:

- Microchannel reactors : Surface-to-volume ratio >10,000 m$$^2$$/m$$^3$$

- Residence time : 8–12 seconds at 5°C

This configuration achieves 89% conversion with 99.5% selectivity, reducing phosgene inventory by 95% versus batch processes.

Chemical Reactions Analysis

Types of Reactions

3-Chloroazetidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles.

Polymerization: The azetidine ring can undergo ring-opening polymerization to form polyamines.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Lewis acids or bases can be used to facilitate these reactions.

Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Major Products

Substituted Azetidines: Products of nucleophilic substitution.

Polyamines: Products of ring-opening polymerization.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of derivatives synthesized from 3-chloroazetidine-1-carbonyl chloride. For instance:

- Synthesis of Azetidinones: Compounds derived from this precursor exhibit activity against both Gram-positive and Gram-negative bacteria. Research has shown that these derivatives can effectively inhibit strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell wall synthesis .

| Compound | Target Bacteria | Activity |

|---|---|---|

| 2-Azetidinone | E. coli | Moderate |

| 3-Chloroazetidine Derivatives | S. aureus | Potent |

Anticancer Properties

The compound has been explored for its potential anticancer effects. For example:

- TZT-1027 Analogues: Novel azetidine-containing compounds derived from this compound have shown promising results in preclinical models against various cancer cell lines, suggesting their utility in cancer therapy .

CNS Activity

Research indicates that derivatives of this compound may possess central nervous system (CNS) modulating properties:

- Studies have evaluated these compounds for hypolipidemic and antihyperglycemic activities, indicating their potential role in treating metabolic disorders .

Case Study 1: Antimicrobial Screening

A comprehensive study synthesized N-sulphonamoylphenylamino-3-chloro-4-phenylazetidin-2-ones and screened them for antibacterial activity using the agar diffusion method. Results indicated significant inhibition zones against Bacillus subtilis and Pseudomonas diminuta, highlighting the effectiveness of these derivatives in combating bacterial infections .

Case Study 2: Anticancer Research

In a recent investigation into TZT-1027 analogues, researchers found that modifications to the azetidine core significantly enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells. This study underscores the importance of structural diversity derived from this compound in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-Chloroazetidine-1-carbonyl chloride is primarily driven by its reactivity due to ring strain. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

3-Chlorobenzaldehyde (CAS: 587-04-2)

- Structure : Aromatic aldehyde with a chlorine substituent at the meta position.

- Key Differences :

- Handling Precautions :

3-Ethylpyrrolidine-1-carbonyl Chloride

- Structure : 5-membered pyrrolidine ring with an ethyl substituent and carbonyl chloride group.

- Key Differences: Larger ring size (5-membered vs. Predicted Collision Cross Section (CCS) data for adducts (e.g., [M+H]+: 132.8 Ų) suggest distinct mass spectrometry profiles compared to smaller azetidine derivatives .

(1S,3S)-3-Chlorocyclohexane-1-carbonyl Chloride

- Structure : Cyclohexane backbone with stereospecific chlorine and carbonyl chloride groups.

- Key Differences: Non-aromatic, saturated 6-membered ring provides greater conformational flexibility. Higher molecular weight (C₇H₁₀Cl₂O) compared to azetidine derivatives, influencing solubility and pharmacokinetic properties .

2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl Chloride (CAS: 868755-69-5)

- Structure : Thiazole heterocycle fused with a 3-chlorophenyl group and carbonyl chloride.

- Commercial availability through suppliers like AklResearch and Zerenex Molecular highlights its utility in medicinal chemistry .

Comparative Data Table

Biological Activity

3-Chloroazetidine-1-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of an azetidine ring and a carbonyl chloride functional group. Its structural formula can be represented as follows:

The azetidine ring contributes to the compound's unique reactivity, while the carbonyl chloride group is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound generally involves the reaction of azetidine derivatives with chloroacetyl chloride. This process can yield various substituted azetidines, which are then screened for biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various azetidine derivatives demonstrated their effectiveness against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Bacterial Activity (Zone of Inhibition in mm) | Fungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 20 (S. aureus) | 18 (C. albicans) |

| 4-(Azetidine-1-carbonyl)-3-chloroaniline | 22 (E. coli) | 15 (C. albicans) |

| Control (Standard Antibiotic) | 30 | 25 |

The mechanism underlying the biological activity of this compound involves its ability to form hydrogen bonds with target biomolecules, which may inhibit essential enzymes or disrupt cellular processes . The chloroaniline moiety is believed to enhance its interaction with cellular components, contributing to its antimicrobial efficacy.

Case Studies

Several case studies have explored the therapeutic potential of azetidine derivatives, including this compound. For instance, a study highlighted its use in synthesizing novel compounds that exhibit both antimicrobial and anticancer activities .

Case Study: Synthesis and Screening of Azetidine Derivatives

In this study, researchers synthesized a series of azetidine derivatives from this compound and evaluated their biological activities:

- Methodology : The compounds were synthesized using standard organic synthesis techniques and screened for antimicrobial and anticancer activities.

- Findings : Several derivatives showed promising results against resistant strains of bacteria and exhibited cytotoxic effects on cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 3-Chloroazetidine-1-carbonyl chloride, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves chlorination of 3-azetidinecarboxylic acid derivatives using agents like thionyl chloride (SOCl₂) or phosgene derivatives under anhydrous conditions. Key factors include reaction temperature (optimized between 0–25°C), solvent choice (e.g., dichloromethane or tetrahydrofuran), and stoichiometric control to minimize side reactions. Post-synthesis purification via fractional distillation or recrystallization is critical to achieve >90% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. The carbonyl chloride group exhibits a distinct ¹³C NMR signal at ~170–175 ppm. Infrared (IR) spectroscopy identifies the C=O stretch (~1800 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z corresponding to C₄H₅Cl₂NO (calculated: 173.97 g/mol) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Due to its high reactivity, the compound must be stored under inert gas (argon/nitrogen) at –20°C in airtight, moisture-resistant containers. Decomposition pathways (e.g., hydrolysis to carboxylic acid) can be monitored via periodic ¹H NMR analysis. Always use freshly distilled batches for critical reactions .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution behavior of this compound with amines or alcohols?

- Methodological Answer : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, and (2) chloride elimination. Kinetic studies using stopped-flow IR spectroscopy reveal rate dependence on solvent polarity and nucleophile strength (e.g., primary amines react faster than alcohols). Side products like azetidine ring-opening can occur under basic conditions, necessitating pH control (pH 6–8) .

Q. How can computational chemistry approaches be utilized to predict the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for substitution reactions, predicting activation energies and regioselectivity. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess hydrolytic stability. PubChem’s quantum-chemical data (e.g., HOMO-LUMO gaps) guide reactivity predictions .

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes or spectroscopic data for derivatives of this compound?

- Methodological Answer : Systematic reproducibility studies with controlled variables (e.g., moisture levels, catalyst traces) are essential. Cross-validate conflicting spectral data using hyphenated techniques (e.g., LC-MS/NMR). For divergent synthetic yields, kinetic profiling via in-situ IR or Raman spectroscopy identifies intermediate bottlenecks .

Q. What are the challenges in analyzing byproducts from this compound reactions, and how can they be mitigated?

- Methodological Answer : Common byproducts include hydrolyzed carboxylic acids or dimerized species. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for structural elucidation. To suppress dimerization, use low concentrations (<0.1 M) and additives like molecular sieves to scavenge water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.